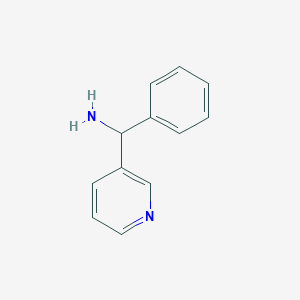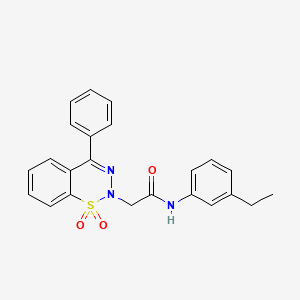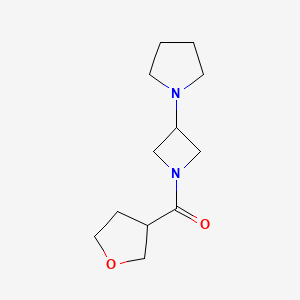
Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromanone, or Chroman-4-one, is a significant and interesting heterobicyclic compound. It acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis
Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of chromanone and its derivatives can vary significantly depending on the specific compound and its structure .Aplicaciones Científicas De Investigación
Anticancer Activity
Chromanone derivatives have been studied for their potential as anticancer agents. The chroman-4-one framework, closely related to the structure of the compound , has shown promise in the development of new therapeutic agents targeting various forms of cancer. The unique structure of these compounds allows for interaction with biological targets that can inhibit cancer cell growth .
Antimicrobial and Antifungal Properties
These compounds also exhibit antimicrobial and antifungal activities. Research indicates that chromanone derivatives can be effective against a range of microbial and fungal pathogens, providing a basis for the development of new treatments for infections .
Antioxidant Effects
The antioxidant properties of chromanone derivatives make them suitable for combating oxidative stress, which is a factor in many chronic diseases. Their ability to neutralize free radicals suggests potential applications in preventing or treating conditions related to oxidative damage .
Anti-inflammatory and Analgesic Uses
Chromanone derivatives have been identified as having anti-inflammatory and analgesic effects. This makes them candidates for the development of new drugs to treat pain and inflammation, with the potential for fewer side effects compared to current medications .
Antidiabetic Potential
Studies have shown that certain chromanone derivatives can exhibit antidiabetic activity, suggesting their use in managing blood sugar levels and treating diabetes. Their mechanism may involve influencing insulin release or improving insulin sensitivity .
Neuroprotective Applications
The neuroprotective effects of chromanone derivatives are of interest for treating neurodegenerative diseases. These compounds may help protect nerve cells from damage and improve cognitive function, offering hope for diseases like Alzheimer’s and Parkinson’s .
Cosmetic Applications
Chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care. They can improve the texture of skin and hair and treat related conditions such as inflammation and allergies .
Cardiovascular Benefits
Some chromanone derivatives have shown cardiovascular benefits, including anticoagulant and anti-atherosclerotic effects. These properties could lead to new treatments for heart disease and stroke prevention .
Each of these applications demonstrates the versatility and potential of Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone and its derivatives in scientific research and drug development. The ongoing studies and advancements in synthetic methodologies will likely expand these applications further .
Mecanismo De Acción
Chromanone and its analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,18,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZKONCMBYPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-3-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2856572.png)
![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)
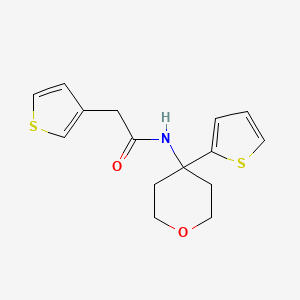
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)
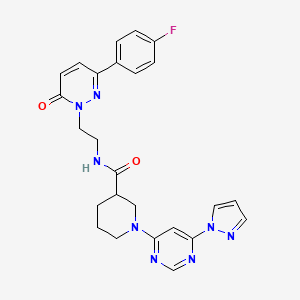
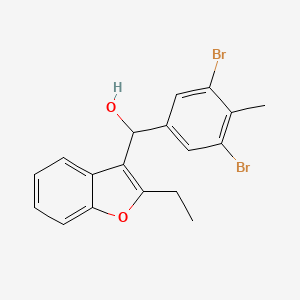
![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)
